molecular formula C16H17N5O2 B2916954 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953850-12-9

5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2916954
CAS No.: 953850-12-9
M. Wt: 311.345
InChI Key: KSUCPWAJOKWRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5, a 2,5-dimethylphenyl group at position 1, and a furan-2-ylmethyl carboxamide at position 4.

Properties

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-5-6-11(2)13(8-10)21-15(17)14(19-20-21)16(22)18-9-12-4-3-7-23-12/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUCPWAJOKWRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring may play a key role in binding to these targets, while the other functional groups could modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name / Identifier R1 (1-position) R2 (N-substituent) Molecular Weight Biological Activity / Target Reference
Target Compound : 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 2,5-Dimethylphenyl Furan-2-ylmethyl Not Provided Unknown (structural inferences from analogs)
GNE551 (5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) 4-Bromo-2-fluorophenyl 2,5-Dimethoxyphenyl ~478.3 g/mol Thermosensory TRP channels (asthma research)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl ~377.8 g/mol Antiproliferative (renal cancer RXF 393 cells)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl None (free amine) ~198.2 g/mol LexA protease inhibition (bacterial SOS response)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-Methoxyphenyl ~336.4 g/mol Not specified (structural analog)

Key Observations :

  • Substituent Diversity : The 1,2,3-triazole-4-carboxamide scaffold tolerates diverse substituents, enabling modulation of lipophilicity, hydrogen-bonding capacity, and steric bulk. For instance, the 2,5-dimethylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs like GNE551 .
  • Activity Trends : Halogenated derivatives (e.g., GNE551) are associated with ion channel modulation, while dichlorophenyl-substituted analogs show antiproliferative effects, suggesting that electronic properties of substituents influence target selectivity .
Mechanistic Insights from Analogous Compounds
  • Antiproliferative Activity: The 5-amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl) analog inhibits renal cancer cells (RXF 393) with a growth percentage (GP) of -13.42%, indicating potent cytotoxicity.
  • Bacterial SOS Response Inhibition: The 5-amino-1-(carbamoylmethyl) analog (IC50 ~10 µM) blocks LexA self-cleavage, a conserved bacterial stress response mechanism. The target compound’s furan-2-ylmethyl substituent might sterically hinder binding to LexA’s active site, but its amine group could retain hydrogen-bonding interactions critical for inhibition .
  • TRP Channel Modulation : GNE551’s 2,5-dimethoxyphenyl group likely contributes to its activity against TRPV1, a channel implicated in asthma. The target compound’s furan-2-ylmethyl group may lack the methoxy groups necessary for TRPV1 binding, suggesting divergent therapeutic applications .

Biological Activity

5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. Its unique structure comprises a triazole ring, an amino group, and furan and dimethylphenyl substituents, which suggest potential interactions with various biological targets. This article examines the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C16H17N5O2C_{16}H_{17}N_{5}O_{2}, with a molecular weight of approximately 311.34 g/mol. The presence of the triazole ring is significant due to its ability to participate in hydrogen bonding and π-π interactions, enhancing the compound's affinity for biological receptors .

PropertyValue
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
CAS Number953850-12-9

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity
Research indicates that compounds containing the triazole moiety can exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of similar triazole compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism often involves inhibition of key enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis.

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural features of the triazole ring enhance its interaction with microbial targets, leading to effective inhibition .

The mechanisms underlying the biological activities of this compound are largely attributed to its ability to form stable interactions with various biological macromolecules. The triazole ring can facilitate hydrogen bonding with enzyme active sites or receptor binding domains. Additionally, the furan moiety may contribute to enhanced lipophilicity and membrane permeability, allowing better cellular uptake .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological profile of this compound:

  • Antiproliferative Studies : In a comparative study involving several triazole derivatives, it was found that modifications in the side chains significantly affected their anticancer potency. The most active compounds exhibited IC50 values below 5 μM against MCF-7 cells .
  • Antimicrobial Screening : A screening against bacterial strains revealed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 10 μg/mL against S. aureus, indicating strong antimicrobial potential .
  • Structure-Activity Relationship (SAR) : Modifications to the amino group and variations in the furan substituent were systematically studied to optimize activity. It was noted that maintaining the integrity of the triazole core was crucial for preserving bioactivity .

Q & A

Basic: What are the optimal synthetic routes for 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole derivatives typically involves cycloaddition or condensation reactions. For this compound, a plausible route is:

Condensation : React 2,5-dimethylaniline with a furan-2-ylmethyl isocyanide precursor to form a carboximidoyl chloride intermediate.

Azide cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions to form the triazole core via Huisgen 1,3-dipolar cycloaddition .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product.
Key considerations : Monitor reaction temperature (60–80°C) to avoid side reactions and optimize yields. Validate purity via HPLC (>95%) and NMR .

Basic: How can researchers address the compound’s low aqueous solubility in biological assays?

The compound’s low solubility (common in triazoles) can hinder in vitro studies. Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the furan or triazole positions while preserving bioactivity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release in cell-based assays .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

Advanced: How can computational modeling elucidate the compound’s enzyme interaction mechanisms?

Combine molecular dynamics (MD) and docking simulations:

Target selection : Focus on enzymes with structural homology to those inhibited by triazole analogs (e.g., carbonic anhydrase IX) .

Docking (AutoDock Vina) : Identify binding poses and affinity scores (ΔG < −8 kcal/mol indicates strong binding).

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
Validation : Compare computational results with experimental IC₅₀ values to refine models .

Advanced: How to resolve contradictory bioactivity data across different cell lines?

Contradictions may arise from variable assay conditions or off-target effects. Address via:

  • Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48h exposure).
  • Metabolic profiling : Perform LC-MS to detect metabolite interference (e.g., cytochrome P450 activation).
  • Target validation : Apply CRISPR knockdown of suspected targets (e.g., HDACs) to confirm on-mechanism effects .

Advanced: What experimental designs optimize reaction yields and purity?

Adopt Design of Experiments (DoE) principles:

Factors : Vary temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq).

Response surface methodology (RSM) : Use a central composite design to model yield and impurity relationships.

Validation : Confirm optimal conditions (e.g., 70°C, DMF, 1.2 eq catalyst) with triplicate runs.
Example : A 3² factorial design reduced required experiments by 40% in triazole synthesis .

Advanced: How to characterize the compound’s solid-state structure and stability?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic P21/c space group common for triazoles) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).
  • Hygroscopicity testing : Expose to 75% RH for 72h; <2% mass gain indicates low moisture sensitivity .

Advanced: What strategies validate selective enzyme inhibition over isoforms?

  • Isoform-specific assays : Compare activity against recombinant human isoforms (e.g., CA I vs. CA IX).
  • Crystallography : Co-crystallize the compound with target isoforms to identify binding-site disparities.
  • Kinetic analysis : Calculate Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Advanced: How to assess synergistic effects with existing therapeutics?

  • Combination index (CI) : Use Chou-Talalay method in dose-matrix assays (CI <1 indicates synergy).
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways modulated by the combination.
  • In vivo validation : Test in xenograft models with co-administration (e.g., compound + paclitaxel) .

Advanced: What analytical methods detect trace impurities in bulk synthesis?

  • HPLC-MS : Use a C18 column (ACN/water gradient) and monitor m/z for byproducts (e.g., uncyclized intermediates).
  • NMR (¹³C DEPT) : Identify residual solvents (e.g., DMF) or regioisomeric impurities.
  • Elemental analysis : Confirm <0.5% deviation from theoretical C/H/N values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.